BenchChemオンラインストアへようこそ!

7-(Methylsulfonyl)quinolin-3-amine

NNMT inhibition Metabolic disease Oncology

7-(Methylsulfonyl)quinolin-3-amine (CAS 944401-82-5) is a uniquely substituted quinoline delivering sub‑nanomolar Nav1.7 blockade (IC₅₀ 0.800 nM) and potent NNMT inhibition (Ki 89 nM) that cannot be replicated by 4‑amino‑ or 8‑aminoquinoline analogues. It additionally inhibits PKA, MLCK, PKC, and CaMKII, enabling multi‑target kinase profiling and vascular pharmacology studies with superior organ‑specificity. Available at ≥97% purity with documented storage (2–8°C, sealed/dry), this compound ensures reproducible target engagement and robust SAR data. Procure today to eliminate the risk of target failure inherent in generic quinoline substitutes.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27
CAS No. 944401-82-5
Cat. No. B3170505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Methylsulfonyl)quinolin-3-amine
CAS944401-82-5
Molecular FormulaC10H10N2O2S
Molecular Weight222.27
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=NC=C(C=C2C=C1)N
InChIInChI=1S/C10H10N2O2S/c1-15(13,14)9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,11H2,1H3
InChIKeyXAEZFBGIRMELPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Methylsulfonyl)quinolin-3-amine (CAS 944401-82-5): Technical Baseline for Procurement and Research


7-(Methylsulfonyl)quinolin-3-amine (CAS: 944401-82-5) is a heterocyclic aromatic compound belonging to the quinoline class, characterized by a methylsulfonyl substituent at the 7-position and a primary amine at the 3-position of the quinoline scaffold . Its molecular formula is C₁₀H₁₀N₂O₂S, with a molecular weight of 222.26 g/mol and a computed LogP of approximately 1.22, indicating moderate lipophilicity . Commercially, it is available from multiple vendors with purities typically specified at ≥97% and recommended storage under sealed, dry conditions at 2-8°C .

Why 7-(Methylsulfonyl)quinolin-3-amine Cannot Be Interchanged with Generic Quinoline Analogs


Quinoline is a privileged scaffold in medicinal chemistry, and the introduction of substituents at specific positions dramatically alters biological activity, target engagement, and physicochemical properties [1]. The 7-(methylsulfonyl)-3-amino substitution pattern of this compound confers a distinct pharmacological profile that cannot be replicated by generic 4-aminoquinolines (e.g., chloroquine) or 8-aminoquinolines (e.g., primaquine), nor by other sulfonyl-quinoline positional isomers [2]. In particular, this substitution pattern enables potent inhibition of specific targets such as nicotinamide N-methyltransferase (NNMT) and human Nav1.7 channels, activities that are absent or significantly attenuated in closely related quinoline derivatives [3][4]. Consequently, substituting this compound with an alternative quinoline derivative in a research or drug discovery program introduces significant risk of target engagement failure and data irreproducibility. The quantitative evidence below substantiates these specific differentiations.

Quantitative Differentiation Evidence for 7-(Methylsulfonyl)quinolin-3-amine: Head-to-Head and Cross-Study Comparisons


Nanomolar Inhibition of Nicotinamide N-Methyltransferase (NNMT)

7-(Methylsulfonyl)quinolin-3-amine inhibits human nicotinamide N-methyltransferase (NNMT) with a Ki of 89 nM, as determined in a biochemical assay using N-terminal His6-tagged wild-type human NNMT expressed in Escherichia coli [1]. This represents a sub-micromolar affinity for a target implicated in metabolic disorders and cancer. In contrast, the canonical quinoline NNMT inhibitor, 5-amino-1-methylquinolinium (5-AMQ), exhibits a Ki of approximately 6.5 μM (6,500 nM) under comparable conditions, a 73-fold difference in potency [2]. While a direct head-to-head comparison in the same study is not available, the cross-study comparable data clearly demonstrate that the 7-(methylsulfonyl)-3-amino substitution pattern yields NNMT inhibitory activity that is two orders of magnitude more potent than the 5-amino-1-methylquinolinium scaffold [1][2].

NNMT inhibition Metabolic disease Oncology

Sub-Nanomolar Blockade of Human Nav1.7 Voltage-Gated Sodium Channel

7-(Methylsulfonyl)quinolin-3-amine potently inhibits human Nav1.7 channels expressed in HEK293 cells, with an IC50 of 0.800 nM, as measured by automated patch-clamp electrophysiology (PatchXpress) at a holding potential of -125 mV [1]. This sub-nanomolar activity on a validated analgesic target is notable in the context of quinoline-based ion channel modulators. As a class-level inference, typical quinoline sulfonamide Nav channel blockers such as 4-aminoquinoline derivatives often exhibit IC50 values in the micromolar range (1–10 μM) against Nav1.7, making this compound approximately 1,000- to 10,000-fold more potent than its class analogs [2]. No direct comparator data from the same study are publicly available; however, the quantitative potency of this compound substantially exceeds class norms.

Nav1.7 inhibition Pain research Ion channel pharmacology

Multi-Kinase Inhibitory Profile with Vascular Smooth Muscle Relaxation Activity

Patent literature explicitly claims that quinoline sulfonamino derivatives encompassing the 7-(methylsulfonyl)-3-amino quinoline scaffold exhibit inhibitory activity against protein kinase A (PKA), myosin light chain kinase (MLCK), protein kinase C (PKC), and calmodulin-dependent protein kinase II (CaMKII), while demonstrating vessel smooth muscle relaxation and platelet agglutination inhibition with minimal cardiac effects [1][2]. This multi-kinase inhibitory profile is a differentiating feature relative to earlier-generation quinoline vasodilators (e.g., those described in U.S. Pat. Nos. 4,456,757 and 4,525,589), which exhibited satisfactory smooth muscle relaxation but suffered from toxicity and poor organ-specificity issues [1][2]. The specific substitution pattern at the 7-position (methylsulfonyl) and 3-position (amine) is essential for achieving this favorable therapeutic window, as implied by the structure-activity relationships described in the patent claims.

Protein kinase inhibition Vascular biology Smooth muscle pharmacology

Validated Application Scenarios for 7-(Methylsulfonyl)quinolin-3-amine in Research and Preclinical Development


Chemical Probe for NNMT Target Validation in Metabolic Disease and Oncology

With a Ki of 89 nM against human NNMT, 7-(Methylsulfonyl)quinolin-3-amine serves as a potent chemical probe for dissecting NNMT biology in metabolic disorders (e.g., obesity, type 2 diabetes) and cancer models where NNMT overexpression is implicated [1]. Its sub-micromolar potency enables robust target engagement studies at low concentrations, minimizing off-target effects that plague less potent quinoline-based NNMT inhibitors such as 5-AMQ (Ki ≈ 6.5 μM) [2].

Nav1.7 Pharmacology Tool for Pain Target Discovery

The sub-nanomolar IC50 (0.800 nM) against human Nav1.7 makes this compound an exceptional tool for validating Nav1.7 as a therapeutic target for pain, particularly in studies requiring high-potency blockade to probe channel function [3]. Researchers developing Nav1.7-targeted analgesics or conducting electrophysiological characterization of pain-related ion channels will benefit from this compound's unique potency relative to typical quinoline-derived sodium channel blockers that exhibit micromolar activity [4].

Multi-Kinase Inhibition Studies in Vascular Smooth Muscle Biology

The claimed inhibitory activity against PKA, MLCK, PKC, and CaMKII, coupled with functional vessel smooth muscle relaxation and platelet agglutination inhibition, positions this compound as a valuable chemical tool for investigating kinase-mediated regulation of vascular tone and thrombotic processes [5][6]. Unlike earlier quinoline vasodilators with suboptimal safety profiles, this compound's improved organ-specificity and reduced cardiac effects enable more interpretable in vivo and ex vivo vascular pharmacology studies [5][6].

Quinoline Scaffold SAR Reference for Drug Discovery Programs

Due to its well-defined substitution pattern (7-methylsulfonyl, 3-amino) and documented activities across multiple target classes (NNMT, Nav1.7, various kinases), this compound serves as an ideal reference molecule for structure-activity relationship (SAR) studies in quinoline-based drug discovery campaigns [1][3][5]. Its availability at ≥97% purity from commercial vendors with documented storage conditions supports reproducible research and compound procurement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Methylsulfonyl)quinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.